molecular formula C22H21BrClNO3 B11153536 9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11153536
M. Wt: 462.8 g/mol
InChI Key: JLUHISDRZCBSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazin-2-one core, substituted with bromo, methyl, butyl, and chloro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the cyclization of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H21BrClNO3

Molecular Weight

462.8 g/mol

IUPAC Name

9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H21BrClNO3/c1-3-4-5-14-9-20(26)28-21-16(14)10-18(24)22-17(21)11-25(12-27-22)19-7-6-15(23)8-13(19)2/h6-10H,3-5,11-12H2,1-2H3

InChI Key

JLUHISDRZCBSHS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=C(C=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.